
1-Bromo-2,2-dimethylpropane
Overview
Description
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is an organic compound with the chemical formula C5H11Br. It is a colorless liquid that is used in various chemical syntheses. This compound is an isomer of bromopentane and is characterized by its branched structure, which includes a bromine atom attached to a carbon atom that is bonded to three methyl groups.
Preparation Methods
1-Bromo-2,2-dimethylpropane can be synthesized through several methods:
From 2,2-dimethylpropanol: One common method involves the reaction of 2,2-dimethylpropanol with hydrobromic acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.
From 2,2-dimethylpropane: Another method involves the bromination of 2,2-dimethylpropane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. .
Chemical Reactions Analysis
1-Bromo-2,2-dimethylpropane undergoes several types of chemical reactions:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium hydroxide can produce 2,2-dimethylpropanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 2,2-dimethylpropene.
Reduction: The compound can be reduced to 2,2-dimethylpropane using reducing agents such as lithium aluminum hydride
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Intermediate for Reactions : 1-Bromo-2,2-dimethylpropane serves as an important intermediate in the synthesis of various organic compounds. It is utilized for introducing bromine or tert-butyl groups into different chemical frameworks, facilitating the development of more complex molecules .
- Reactivity Studies : The compound is often used in studies investigating reaction mechanisms involving bulky groups. Its limited reactivity due to steric hindrance makes it a subject of interest for understanding nucleophilic attack pathways .
-
Nucleophilic Substitution Reactions
- Due to its structure, this compound exhibits limited reactivity in both SN1 and SN2 reactions. The steric hindrance from the adjacent tert-butyl groups significantly slows down nucleophilic attacks by Cl or other nucleophiles .
- Comparative studies highlight that linear alkyl halides like 1-bromobutane show higher reactivity compared to neopentyl bromide due to lower steric hindrance.
- Elimination Reactions
Data Table: Reactivity Comparison
Compound Name | Structure Type | Reactivity Characteristics |
---|---|---|
This compound | Branched | Low reactivity due to steric hindrance |
1-Bromobutane | Linear | High reactivity in SN1 and SN2 due to low sterics |
2-Bromopropane | Branched | Moderate reactivity; better than neopentyl bromide |
1-Chloro-2,2-dimethylpropane | Chlorinated | More favorable for substitution due to chlorine's electronegativity |
Case Studies
- Synthesis of Complex Molecules
-
Toxicity and Mutagenicity Studies
- Research has demonstrated that neopentyl bromide is non-mutagenic in several strains of Salmonella typhimurium, indicating its relative safety in laboratory settings compared to other halogenated compounds. This finding supports its use in various chemical applications without significant health risks .
- Reaction Mechanism Investigations
Mechanism of Action
The mechanism of action of 1-bromo-2,2-dimethylpropane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical syntheses and biological modifications. The compound’s branched structure also influences its reactivity and the types of products formed in its reactions .
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane can be compared with other similar compounds:
1-Bromo-2-methylpropane: This compound has a similar structure but with one less methyl group. It is less sterically hindered and thus more reactive in nucleophilic substitution reactions.
2-Bromo-2-methylpropane: This compound has the bromine atom attached to a tertiary carbon, making it more prone to elimination reactions compared to this compound.
1-Iodo-2,2-dimethylpropane: This compound is similar in structure but contains an iodine atom instead of bromine. .
This compound’s unique branched structure and reactivity make it a valuable compound in various fields of research and industry.
Biological Activity
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is an organic compound with the molecular formula and a molecular weight of 151.04 g/mol. This compound is primarily studied for its reactivity in organic synthesis and its biological implications, particularly in relation to mutagenicity and metabolic pathways.
This compound is characterized by its bulky structure, which significantly influences its chemical behavior. The compound has a low propensity to undergo nucleophilic substitution reactions (both and ) due to steric hindrance caused by the two adjacent tert-butyl groups. This steric hindrance also affects elimination reactions; it cannot undergo or mechanisms effectively because it lacks accessible beta-hydrogens necessary for elimination processes .
Mutagenicity Studies
Research has evaluated the mutagenic potential of this compound using various strains of Salmonella typhimurium. Studies indicate that this compound is non-mutagenic , demonstrating no significant mutagenic activity in the Ames test. This lack of mutagenicity is attributed to the compound's structure, which does not readily form reactive intermediates that could interact with DNA .
Pharmacokinetics and Toxicology
This compound exhibits specific pharmacokinetic properties:
- Absorption : It is categorized as a BBB (blood-brain barrier) permeant but does not act as a substrate for P-glycoprotein (P-gp), suggesting limited efflux from the central nervous system.
- Metabolism : The compound does not inhibit major cytochrome P450 enzymes (CYPs), indicating a low likelihood of drug-drug interactions through metabolic pathways .
- Skin Permeation : The log Kp value for skin permeation is -5.3 cm/s, indicating poor transdermal absorption potential .
Case Study 1: Non-Mutagenicity Assessment
In a study assessing various alkyl halides for mutagenic effects, this compound was tested alongside neopentyl chloride. Both compounds were found to be non-mutagenic across multiple strains of Salmonella typhimurium. This finding emphasizes the importance of structural characteristics in determining biological activity and safety profiles of halogenated hydrocarbons .
Summary of Biological Activity
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 151.04 g/mol |
Non-Mutagenicity | Non-mutagenic in S. typhimurium strains |
BBB Permeant | Yes |
P-gp Substrate | No |
CYP Inhibition | None |
Skin Permeation | Log Kp = -5.3 cm/s |
Q & A
Basic Questions
Q. What is the IUPAC name and structural characterization of 1-Bromo-2,2-dimethylpropane?
- The IUPAC name is This compound (CAS 630-17-1), with molecular formula C₅H₁₁Br (MW 151.045 g/mol). Its structure features a central carbon bonded to two methyl groups, a bromine atom, and a methylene group. The SMILES string is
CC(C)(C)CBr
, and its 3D structure shows steric hindrance around the brominated carbon, critical for reactivity analysis .
Q. How does the steric environment of this compound influence its boiling point and solubility?
- The bulky neopentyl (2,2-dimethylpropyl) group lowers solubility in polar solvents due to reduced surface area for dipole interactions. The boiling point (105–106°C at 767 mmHg) is higher than linear analogs due to increased molecular weight and branching-induced van der Waals forces .
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~1.0–1.3 ppm for ¹H; δ ~20–25 ppm for ¹³C), while the CH₂Br group shows splitting in ¹H NMR (δ ~3.2–3.5 ppm). IR spectroscopy confirms C-Br stretching at ~550–650 cm⁻¹. Computational tools (e.g., CC-DPS) use quantum chemistry to predict spectral data .
Advanced Research Questions
Q. Why does this compound resist SN2 and SN1 mechanisms but participate in Grignard reactions?
- SN2 : Steric hindrance from the two β-methyl groups blocks backside nucleophilic attack. SN1 : Poor carbocation stability (neopentyl carbocations are highly strained) disfavors ionization. However, Grignard reagent formation (via single-electron transfer to Mg) bypasses these barriers, yielding (CH₃)₃CCH₂MgBr .
Q. What elimination pathways are feasible for this compound, and how does its structure dictate these pathways?
- E2 : Impossible due to lack of β-hydrogens. E1 : Requires carbocation formation, but the neopentyl carbocation is unstable. Instead, E1 with rearrangement occurs: the carbocation rearranges via hydride shift to form a tertiary carbocation, leading to alkenes like 2-methyl-1-pentene .
Q. How does the branching of this compound compare to linear bromoalkanes in reduction reactions?
- In reductions (e.g., with LiAlH₄), tertiary bromides like this compound react slower than primary analogs (e.g., 1-bromopentane) due to steric hindrance. Product ratios (e.g., 114:13:1 for pentane:hexane:2,2-dimethylpropane) highlight steric/electronic trade-offs .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- Method 1 : Neopentyl alcohol (2,2-dimethylpropan-1-ol) reacts with HBr in concentrated sulfuric acid (yield ~30%). Limitations : Competing elimination or carbocation rearrangements reduce purity. Method 2 : Radical bromination of neopentane (2,2-dimethylpropane) under UV light. Limitations : Low regioselectivity and byproduct formation .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- QSAR/QSPR models (e.g., CC-DPS) use quantum mechanical calculations to predict bond dissociation energies and reaction pathways. AI-driven synthesis planners (e.g., Pistachio, Reaxys) analyze steric maps to suggest feasible nucleophilic substitutions or eliminations .
Q. Methodological Notes
- Reactivity Analysis : Use kinetic studies (e.g., monitoring reaction rates with NaCN vs. RMgBr) to distinguish between SN2/SN1 and radical pathways .
- Characterization : X-ray crystallography (via SHELX programs) resolves steric effects, while GC-MS tracks elimination products .
- Safety : Handle with flame-resistant equipment (flash point: ~25°C) and avoid static discharge (WGK hazard class: 1) .
Properties
IUPAC Name |
1-bromo-2,2-dimethylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYAXCOVZKLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060886 | |
Record name | Propane, 1-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Neopentyl bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19322 | |
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CAS No. |
630-17-1 | |
Record name | 1-Bromo-2,2-dimethylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-bromo-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,2-dimethylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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